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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinaldehyde

Cat. No.: B581292 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2-chloronicotinaldehyde, a key building block in pharmaceutical and agrochemical

research. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data
The structural integrity and purity of 6-Bromo-2-chloronicotinaldehyde can be reliably

ascertained through a combination of spectroscopic techniques. The following tables

summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2-chloronicotinaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.34 s 1H -CHO

8.35 d, J = 8.0 Hz 1H H-4

7.78 d, J = 8.0 Hz 1H H-5
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Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-2-chloronicotinaldehyde

Chemical Shift (δ) ppm Assignment

188.5 C=O (aldehyde)

154.2 C-Cl

142.1 C-Br

139.8 C-4

131.5 C-5

128.9 C-3

Solvent: CDCl₃

Table 3: Infrared (IR) Absorption Data for 6-Bromo-2-chloronicotinaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3080 Weak Aromatic C-H Stretch

~2860, ~2760 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1710 Strong C=O Stretch (Aldehyde)

~1560, ~1450 Medium-Strong
Aromatic C=C and C=N

Stretch

~1100 Medium C-Cl Stretch

~680 Medium C-Br Stretch

Table 4: Mass Spectrometry (MS) Data for 6-Bromo-2-chloronicotinaldehyde
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m/z Relative Intensity (%) Assignment

221 ~98 [M+2]⁺ (with ⁸¹Br and ³⁵Cl)

219 100 [M]⁺ (with ⁷⁹Br and ³⁵Cl)

223 ~32 [M+4]⁺ (with ⁸¹Br and ³⁷Cl)

190/192 Variable [M-CHO]⁺

154/156 Variable [M-CHO-Cl]⁺

111 Variable [M-Br-CHO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The acquisition of the presented spectroscopic data followed standardized laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of 6-Bromo-2-
chloronicotinaldehyde was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR

spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the solid sample was analyzed, typically using the

potassium bromide (KBr) pellet method or as a thin film deposited from a volatile solvent on a

salt plate. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI)

mass spectrometer. The sample was introduced into the ion source, where it was bombarded

with a beam of electrons (typically at 70 eV). The resulting charged fragments were separated

by their mass-to-charge ratio (m/z) and detected. The presence of bromine and chlorine

isotopes results in a characteristic isotopic pattern for the molecular ion and halogen-containing

fragments.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b581292?utm_src=pdf-body
https://www.benchchem.com/product/b581292?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_5._Spectroscopy/5.2_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of 6-Bromo-2-
chloronicotinaldehyde is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b581292?utm_src=pdf-custom-synthesis
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_5._Spectroscopy/5.2_Mass_Spectrometry
https://www.benchchem.com/product/b581292#spectroscopic-data-for-6-bromo-2-chloronicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b581292#spectroscopic-data-for-6-bromo-2-chloronicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b581292#spectroscopic-data-for-6-bromo-2-chloronicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b581292#spectroscopic-data-for-6-bromo-2-chloronicotinaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b581292?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

